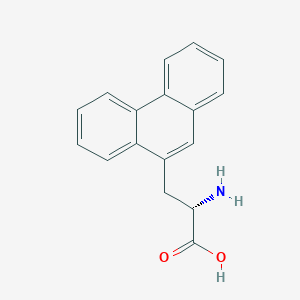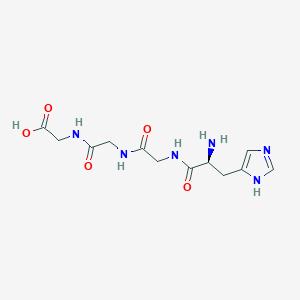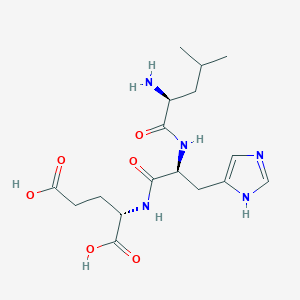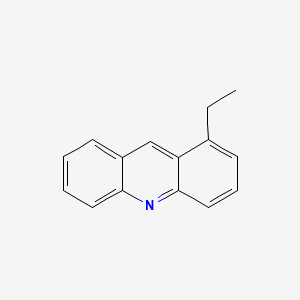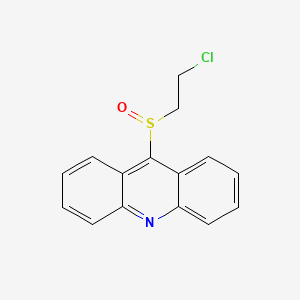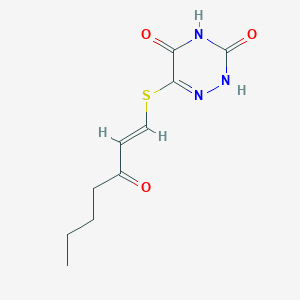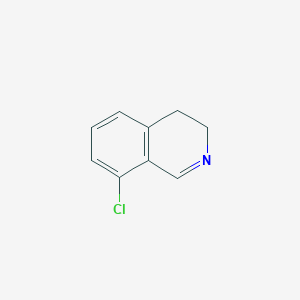
8-Chloro-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,4-dihydroisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Directed Ortho-Lithiation: One method involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions.
Friedel-Crafts Reaction: Another method uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction.
Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide is commonly used for oxidation reactions.
Reduction: Palladium or selenium can be used for dehydrogenation.
Substitution: Alkyl or aryllithiums are used in substitution reactions to form 1-substituted derivatives.
Major Products:
8-Aryl-3,4-dihydroisoquinolines: Formed through Suzuki reactions.
1-Substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines: Obtained by treating 8-aryl-3,4-dihydroisoquinolines with alkyl or aryllithiums.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroisoquinoline: A closely related compound with similar structural features.
1-Substituted 3,4-Dihydroisoquinolines: These compounds share the core structure but differ in their substituents.
Isoquinoline Derivatives: Various derivatives of isoquinoline exhibit similar chemical properties and biological activities.
Uniqueness: 8-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine atom at the 8th position, which influences its reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C9H8ClN |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
8-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChI-Schlüssel |
QAUKFYYNZVKVNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC2=C1C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


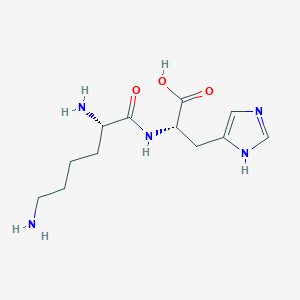
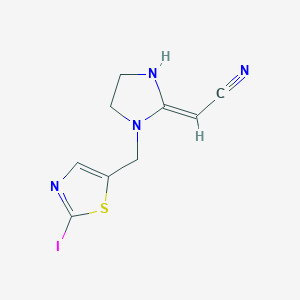
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
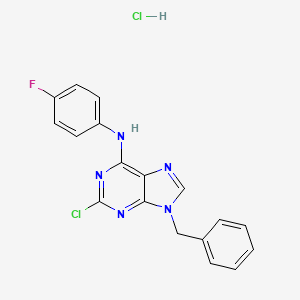
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
